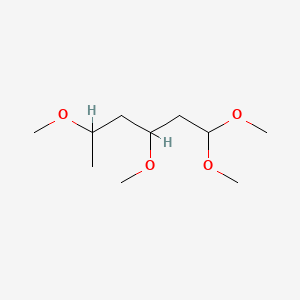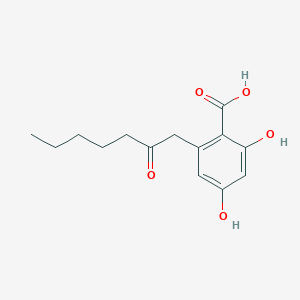![molecular formula C6H4N4O B13800839 2-[(Z)-Cyano-NNO-azoxy]pyridine CAS No. 90467-89-3](/img/structure/B13800839.png)
2-[(Z)-Cyano-NNO-azoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-Cyano-NNO-azoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a cyano group and an azoxy group. Pyridine derivatives are widely recognized for their importance in various fields, including medicinal chemistry, agrochemistry, and materials science . The unique structural features of this compound make it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-Cyano-NNO-azoxy]pyridine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the cyano and azoxy groups. One common method is the reaction of pyridine N-oxides with cyanating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-Cyano-NNO-azoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Z)-Cyano-NNO-azoxy]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Z)-Cyano-NNO-azoxy]pyridine involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the azoxy group can undergo redox reactions, influencing the compound’s biological activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2,5-Disubstituted Pyridines: These compounds share a similar pyridine core but differ in the nature and position of substituents.
Dihydropyridines: These are partially saturated pyridine derivatives with significant biological activity.
Piperidines: These are fully saturated pyridine derivatives with diverse applications in medicinal chemistry.
Uniqueness
2-[(Z)-Cyano-NNO-azoxy]pyridine is unique due to the presence of both cyano and azoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90467-89-3 |
|---|---|
Molecular Formula |
C6H4N4O |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
cyanoimino-oxido-pyridin-2-ylazanium |
InChI |
InChI=1S/C6H4N4O/c7-5-9-10(11)6-3-1-2-4-8-6/h1-4H |
InChI Key |
GIEJCGZMCAVIPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)[N+](=NC#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


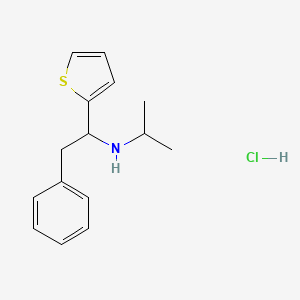

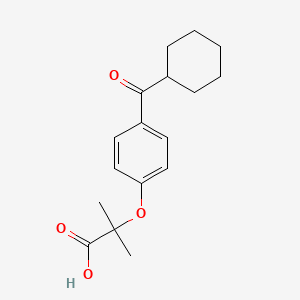
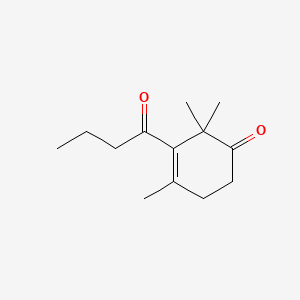
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)

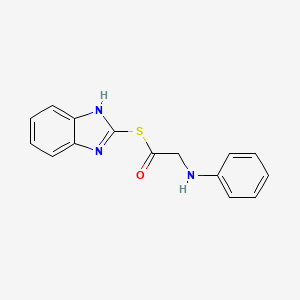
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
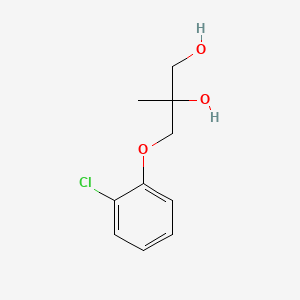
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
